molecular formula C20H18N2O3S2 B2816866 N'-(1-phenylethyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide CAS No. 1797958-24-7

N'-(1-phenylethyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2816866
CAS No.: 1797958-24-7
M. Wt: 398.5
InChI Key: MEMCGTNCWGFTOY-UHFFFAOYSA-N
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Description

“N’-(1-phenylethyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(1-phenylethyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiophene derivatives, followed by the introduction of the phenylethyl group and the ethanediamide moiety. Common reagents used in these reactions include thiophene, phenylethylamine, and various coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield sulfoxides, while reduction of the carbonyl groups could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the thiophene rings and the phenylethyl group suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N’-(1-phenylethyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide
  • N’-(1-phenylethyl)-N-{[5-(furan-3-carbonyl)furan-2-yl]methyl}ethanediamide
  • N’-(1-phenylethyl)-N-{[5-(pyrrole-3-carbonyl)pyrrole-2-yl]methyl}ethanediamide

Uniqueness

The uniqueness of “N’-(1-phenylethyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide” lies in its specific arrangement of functional groups and the presence of the thiophene rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(1-phenylethyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-13(14-5-3-2-4-6-14)22-20(25)19(24)21-11-16-7-8-17(27-16)18(23)15-9-10-26-12-15/h2-10,12-13H,11H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMCGTNCWGFTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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